Ibuprofen meglumine
Description
Structure
2D Structure
Properties
CAS No. |
135861-34-6 |
|---|---|
Molecular Formula |
C20H35NO7 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C7H17NO5/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
VXVMMZWKWPUJIT-WZTVWXICSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthesis of Ibuprofen (B1674241) Meglumine (B1676163) Salt
The formation of ibuprofen meglumine involves the reaction between the acidic carboxylic group of ibuprofen and the basic amino group of meglumine. This acid-base reaction results in a salt that exhibits improved water solubility compared to free ibuprofen google.comresearchgate.net.
Direct salification typically involves combining ibuprofen and meglumine in a suitable solvent system. The process relies on the principle of acid-base neutralization.
Solvent Systems: Common solvents employed for the direct synthesis of this compound include alcohols such as ethanol (B145695) and isopropanol, as well as water, or mixtures thereof google.comresearchgate.netnih.gov. The choice of solvent is crucial for ensuring mutual solubility of both reactants and facilitating the crystallization or isolation of the resulting salt. For instance, dissolving ibuprofen in ethanol and then adding meglumine, or vice versa, can lead to the formation of the meglumine salt google.com. Wet co-grinding of dexibuprofen with meglumine in ethanolic solutions has also been employed, suggesting possible in-situ salt formation ejbps.com.
Molar Ratios: The reaction is typically carried out using approximately equimolar amounts of ibuprofen and meglumine. However, slight excesses of meglumine, such as a molar ratio of 1:1.0566 (ibuprofen:meglumine), have been reported to ensure complete salt formation and potentially optimize crystal properties google.comgoogle.com.
Reaction Conditions: The salification can be performed at room temperature or with mild heating. Stirring is maintained until a clear solution indicates salt formation, signifying that the solubility limits of the reactants and the salt have been reached or surpassed google.com. Subsequent isolation often involves evaporation of the solvent or precipitation by cooling or adding an anti-solvent.
Optimization of the salt formation process aims to maximize yield, purity, and desired physicochemical properties of the this compound salt.
Solvent Screening: Comprehensive screening of various organic solvents and solvent mixtures, often in combination with water, is a key optimization step to identify conditions that yield the desired salt form with optimal crystal habit and purity researchgate.netnih.gov.
Crystallization Control: Techniques such as controlled cooling, antisolvent addition, and the use of specific additives during crystallization can influence crystal size, morphology, and purity, thereby impacting the salt's flowability and tableting properties nih.govresearchgate.net. For example, solvent change techniques in the presence of water-soluble additives have been used to obtain ibuprofen crystals with improved flowability and dissolution nih.gov.
Water Content: For specific enantiomeric salts like dexthis compound, precise control over water content during salt formation has been identified as critical for achieving desired optical purity and salt melting point google.com.
Supercritical Fluid (SCF) Processing: Advanced techniques like supercritical fluid processing have been explored for salt formation, allowing for the optimization of pressure, temperature, and reaction time to influence reaction rate and resolution efficiency kent.ac.uk.
Advanced Synthetic Approaches for Ibuprofen (Precursors to Salt Formation)
While this compound is a salt, the synthesis of ibuprofen itself, particularly its enantiomerically pure form (dexibuprofen), is a prerequisite for preparing dexthis compound. Advanced synthetic methodologies have been developed to improve the efficiency and sustainability of ibuprofen production.
Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for higher yields and throughputs.
Photochemical and C-H Activation Methods: Novel approaches utilizing continuous photochemistry, such as photo-Favorskii rearrangement, have been developed for ibuprofen synthesis rsc.orgscispace.com. Additionally, C-H metalation strategies in flow reactors have also been employed, demonstrating efficient synthesis with good yields under controlled conditions mdpi.com.
Process Efficiency: These continuous-flow methods often eliminate the need for intermediate purification steps, reduce solvent usage, and allow for precise control of reaction parameters like temperature and residence time, leading to more efficient and scalable production google.com.
The pharmacological activity of ibuprofen resides primarily in the (S)-enantiomer, known as dexibuprofen. The synthesis of dexibuprofen and its subsequent conversion to salts like dexthis compound are areas of significant research.
Enantioselective Synthesis/Resolution:
Biocatalysis: Lipases from various microorganisms, such as Candida cylindracea and Candida rugosa, have been utilized for the enantioselective esterification or hydrolysis of racemic ibuprofen to preferentially produce the (S)-enantiomer or its esters nih.govdss.go.thnih.gov. Yeast-mediated enantioselective degradation of racemic ibuprofen has also been reported nih.gov.
Chiral Resolution: Enantioselective salt formation using chiral resolving agents is a well-established method for separating the enantiomers of racemic ibuprofen google.com. This process involves reacting racemic ibuprofen with a chiral amine to form diastereomeric salts, which can then be separated by crystallization, followed by liberation of the desired enantiomer. Optical purities of 89-98% ee have been achieved through such methods google.com.
Asymmetric Synthesis: Direct asymmetric synthesis routes, such as enantioselective hydrocyanation, have also been explored for the preparation of S-ibuprofen precursors thieme-connect.com.
Preparation of Dexthis compound: Dexibuprofen can be converted to its meglumine salt through direct salification procedures similar to those described for racemic ibuprofen ejbps.comgoogle.comgoogle.comnih.govresearchgate.net. For example, dexthis compound salt can be formed by reacting dexibuprofen with meglumine, followed by hydrolysis and acidification steps to isolate the pure dexibuprofen google.com. The formulation of dexibuprofen with meglumine in chewable tablets has shown improved dissolution, potentially due to salt formation ejbps.comnih.govresearchgate.netresearchgate.netresearchgate.net.
Chemical Modifications and Analog Synthesis of Ibuprofen
Beyond salt formation, ibuprofen has undergone extensive chemical modification to create derivatives with altered or enhanced pharmacological profiles, often aimed at reducing side effects or targeting specific biological pathways.
Carboxyl Group Modifications: The carboxylic acid functional group is a key site for modification. Esterification, amidation, hydrazide formation, and Schiff base reactions are common strategies employed to create ibuprofen derivatives pharmascholars.comnih.govrsc.orgscirp.orgresearchgate.net. These modifications have yielded compounds with potential antimicrobial, antifungal, anticancer, and anti-inflammatory activities pharmascholars.comnih.govrsc.orgscirp.orgresearchgate.net. For instance, converting the carboxyl group into heterocyclic rings like thiadiazoles or imidazothiadiazoles has been explored to mitigate the ulcerogenic effects associated with NSAIDs scirp.org.
Hybridization and Complexation: Ibuprofen has also been hybridized with other drugs or complexed with metal ions to enhance therapeutic effects or introduce new biological activities researchgate.net.
Analog Development: Structural analogs of ibuprofen, such as "neoprofen," where the flexible isobutyl side chain is replaced by a rigid neopentylene ring fusion, have been synthesized to explore diverse molecular topologies and their impact on pharmacological properties acs.org.
Preclinical Pharmacological Mechanisms and Molecular Interactions
Cyclooxygenase (COX) Isoform Inhibition
The principal mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of ibuprofen (B1674241) is the inhibition of cyclooxygenase (COX) enzymes. clinpgx.orgnih.govwikipedia.org These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. news-medical.netnih.gov
Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms. clinpgx.orgwikipedia.org By binding rapidly and reversibly to the active site of these enzymes, ibuprofen competitively blocks arachidonic acid from accessing the catalytic site. researchgate.netnih.gov This inhibition prevents the synthesis of prostaglandin (B15479496) H2 (PGH2), the precursor to various other prostaglandins and thromboxane (B8750289) A2 that are involved in inflammation, pain, and fever. clinpgx.orgnews-medical.netnih.gov The analgesic and anti-inflammatory effects are thought to arise primarily from the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of the drug's side effects. nih.govlecturio.com
Ibuprofen is a chiral molecule and exists as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. researchgate.netresearchgate.net These enantiomers exhibit significant differences in their pharmacological activity, particularly in their ability to inhibit COX enzymes. researchgate.netnih.gov In vitro studies have consistently demonstrated that S-ibuprofen is the more potent enantiomer, responsible for the majority of the anti-inflammatory and analgesic effects of the racemic mixture. clinpgx.orgresearchgate.netnih.gov
Modulation of Prostaglandin Synthesis Pathway
By inhibiting COX-1 and COX-2, ibuprofen directly modulates the prostaglandin synthesis pathway. clinpgx.orgnews-medical.net This pathway begins with the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. clinpgx.orgnih.gov COX enzymes then catalyze the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). clinpgx.org PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TxA2). clinpgx.orgnih.gov
These prostanoids have diverse biological functions. For example, PGE2 and PGI2 are potent pro-inflammatory mediators that increase vascular permeability and enhance pain sensitivity. nih.gov PGE2 is also a key mediator of fever in the hypothalamus. news-medical.netnih.gov By blocking the production of PGH2, ibuprofen effectively reduces the levels of these downstream pro-inflammatory and pyretic mediators, leading to its therapeutic effects. nih.govnih.gov
Investigation of Alternative Anti-inflammatory and Analgesic Pathways
Beyond its primary action on COX enzymes, research suggests that ibuprofen may influence other molecular pathways that contribute to its anti-inflammatory and analgesic properties. clinpgx.org
Ibuprofen has been shown to affect the activity of nitric oxide synthase (NOS) isoforms, which are responsible for the production of nitric oxide (NO), a key signaling molecule in inflammation and vasodilation. clinpgx.orgnih.gov Studies indicate that ibuprofen can have dual and complex effects on NOS activity. At therapeutic concentrations, ibuprofen was found to activate inducible NOS (iNOS) while inhibiting constitutive NOS (cNOS). nih.gov However, other evidence suggests ibuprofen can also scavenge nitric oxide radicals. clinpgx.org The modulation of NOS activity represents a potential alternative mechanism for the anti-inflammatory effects of ibuprofen, as inhibition of NO synthesis is being explored as a therapeutic approach for inflammation. nih.gov
Emerging evidence points to ibuprofen's interaction with the endocannabinoid system as another potential mechanism for its analgesic effects. clinpgx.org This interaction may occur through two distinct routes: direct binding to cannabinoid receptors and inhibition of endocannabinoid metabolism. clinpgx.orgresearchgate.net Some in-vitro studies have suggested that ibuprofen may compete with endogenous ligands for binding to the CB2 cannabinoid receptor, potentially activating an analgesic pathway. researchgate.net
Reactive Oxygen Species Scavenging
Preclinical evidence suggests that the ibuprofen moiety may possess reactive oxygen species (ROS) scavenging capabilities, which could contribute to its pharmacological effects beyond cyclooxygenase (COX) inhibition. Studies have indicated that ibuprofen can scavenge hydroxyl radicals (HO•) clinpgx.org. This activity is thought to be due in part to the inhibition of OH• generation in the Fenton reaction and the chelation of iron ions researchgate.net.
There is a notable lack of preclinical research specifically investigating the reactive oxygen species scavenging properties of the meglumine (B1676163) salt of ibuprofen.
Pharmacokinetic and Metabolic Research Preclinical Focus
Stereoselective Inversion of R-Ibuprofen to S-Ibuprofen
Ibuprofen (B1674241) is administered as a racemic mixture, containing both the R(-) and S(+) enantiomers. The S(+) enantiomer is recognized as the pharmacologically active form, primarily responsible for the drug's anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. Preclinical investigations have revealed that the body possesses a mechanism to convert the less active R(-) enantiomer into the more potent S(+) enantiomer.
The stereoselective inversion of R-ibuprofen to S-ibuprofen is a key metabolic process observed in preclinical models and humans. This transformation is primarily mediated by the enzyme α-Methylacyl-CoA Racemase (AMACR) , also known as P504S nih.govnih.govpharmgkb.orgfrontiersin.orgrsc.org. AMACR catalyzes the epimerization of 2-methylacyl-CoA esters, facilitating the conversion of R-ibuprofen to its S-enantiomer via an acyl-CoA thioester intermediate nih.govunesp.brresearchgate.net.
This chiral inversion is largely unidirectional, with R-ibuprofen being converted to S-ibuprofen, but not vice versa unesp.brresearchgate.net. Studies indicate that an estimated 50-65% of administered R-ibuprofen undergoes this inversion to the S enantiomer nih.govpharmgkb.org. This process predominantly occurs systemically, with the liver being a major site of this enzymatic activity nih.govnih.gov. Pre-systemic inversion in the gut has also been suggested in some preclinical models nih.govrsc.orgtandfonline.com.
Table 4.1.1: Stereoselective Inversion of Ibuprofen
| Enzyme Involved | Process | Intermediate Formed | Extent of Inversion (R to S) | Primary Site(s) of Action |
| α-Methylacyl-CoA Racemase (AMACR) | Chiral inversion of R-ibuprofen to S-ibuprofen | Acyl-CoA thioester | 50-65% | Liver, Gut (pre-systemic) |
Preclinical Metabolic Fate and Elimination Pathways
Following absorption, ibuprofen undergoes extensive metabolism, primarily in the liver, to form inactive metabolites that are then excreted. The major metabolic pathways involve Phase I (oxidation) and Phase II (conjugation) reactions.
Phase I metabolism of ibuprofen is characterized by oxidative processes, predominantly hydroxylation and subsequent carboxylation, catalyzed by cytochrome P450 (CYP) enzymes nih.govpharmgkb.orgmdpi.comnih.govmdpi.com. The isobutyl group and the propanoic acid side chain of ibuprofen are targets for these transformations.
Hydroxylation: Ibuprofen can be hydroxylated at various positions. The primary hydroxylated metabolites identified in preclinical studies and urine include 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen nih.govpharmgkb.orgmdpi.comnih.govmdpi.comfrontiersin.orgnih.gov. A minor metabolite, 1-hydroxy-ibuprofen , has also been detected nih.govnih.gov.
CYP2C9 is the principal enzyme responsible for the 2- and 3-hydroxylation of ibuprofen nih.govpharmgkb.orgnih.gov.
CYP2C8 exhibits stereoselectivity, preferentially catalyzing the 2-hydroxylation of R-ibuprofen nih.govpharmgkb.org.
Other CYP isoforms, such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, can also contribute to ibuprofen hydroxylation, particularly at higher concentrations or for specific positions nih.govpharmgkb.org.
Carboxylation: The 3-hydroxy-ibuprofen metabolite can be further oxidized by cytosolic dehydrogenases to form carboxy-ibuprofen nih.govmdpi.comnih.gov. Carboxy-ibuprofen is a major inactive metabolite.
These hydroxylated and carboxylated metabolites are generally considered pharmacologically inactive nih.govpharmgkb.orgnih.gov.
Table 4.2.1: Phase I Metabolism of Ibuprofen
| Metabolic Pathway | Primary Metabolites Identified | Major Enzymes Involved | Further Metabolism |
| Hydroxylation | 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, 1-hydroxy-ibuprofen | CYP2C9, CYP2C8, CYP3A4, CYP2C19, CYP2D6, CYP2E1, CYP2B6 | 3-hydroxy-ibuprofen to carboxy-ibuprofen |
| Carboxylation | Carboxy-ibuprofen | Cytosolic dehydrogenases (following 3-hydroxylation) | N/A |
Phase II metabolism of ibuprofen involves conjugation reactions, primarily glucuronidation, which increases the water solubility of the drug and its metabolites, facilitating renal excretion nih.govpharmgkb.orgfrontiersin.orgwikipedia.orgresearchgate.net. Both the parent drug and its Phase I metabolites (hydroxy- and carboxy-ibuprofen) can be conjugated with glucuronic acid.
Ibuprofen-acyl glucuronide: A significant portion of ibuprofen undergoes direct glucuronidation to form ibuprofen-acyl glucuronide nih.govpharmgkb.org.
Metabolite Glucuronides: The hydroxylated and carboxylated metabolites of ibuprofen are also conjugated to form their respective acyl glucuronides nih.govpharmgkb.org.
Multiple uridine 5'-diphosphoglucuronosyltransferases (UGTs) are involved in these conjugation reactions. Key UGT isoforms identified in preclinical and in vitro studies include UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 nih.govpharmgkb.org. UGT1A10, which is predominantly expressed in the gut, can also contribute to ibuprofen-acyl glucuronide formation nih.govpharmgkb.org.
The glucuronide conjugates are primarily excreted via the kidneys, with some also eliminated in the bile nih.govfrontiersin.org.
Table 4.2.2: Phase II Metabolism (Glucuronidation) of Ibuprofen
| Conjugate Formed | Involved UGT Isoforms | Excretion Route |
| Ibuprofen-acyl glucuronide | UGT1A3, UGT1A9, UGT2B4, UGT2B7, UGT2B17, UGT1A10 | Urine, Bile |
| Hydroxy/Carboxy-ibuprofen Glucuronides | UGTs (specific isoforms less defined for metabolites) | Urine, Bile |
Preclinical Pharmacodynamic Interactions (e.g., with other compounds)
Preclinical studies have also investigated ibuprofen's pharmacodynamic interactions, which relate to its mechanism of action and its effects when co-administered with other substances.
COX Inhibition: Ibuprofen's primary pharmacodynamic effect is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2 pharmgkb.orgwikipedia.org. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Preclinical data indicates that S-ibuprofen is a more potent inhibitor of COX enzymes compared to R-ibuprofen nih.govpharmgkb.orgnih.gov.
Interaction with Aspirin (B1665792): Ibuprofen has been shown to interfere with the antiplatelet activity of low-dose aspirin nih.govpharmgkb.orgpdr.netnih.gov. This interaction occurs due to ibuprofen competitively inhibiting aspirin's binding to COX-1 on platelets, thereby reducing thromboxane (B8750289) A2 synthesis and platelet aggregation nih.govpharmgkb.orgpdr.net.
Interaction with Anandamide (B1667382): Preclinical studies suggest that ibuprofen can inhibit the metabolism of anandamide, an endogenous cannabinoid. This inhibition, along with anandamide itself, may lead to synergistic antinociceptive effects in pain models nih.govnih.gov. In vitro studies have also indicated that ibuprofen might interact with cannabinoid receptors, such as CB2 nih.govnih.gov.
Transporter Interactions: Ibuprofen has been shown in vitro to interact with various drug transporters. It can inhibit the uptake of methotrexate (B535133) via transporters like SLC22A6, SLC22A8, and SLC22A9, potentially reducing methotrexate clearance nih.gov. Additionally, ibuprofen may enhance the efficacy of certain nucleoside reverse transcriptase inhibitors by inhibiting the ABCC4 transporter, which mediates their export from T cells nih.gov. Conversely, it might limit the nephrotoxicity of adefovir (B194249) by inhibiting SLC22A6 nih.gov.
Advanced Pharmaceutical Formulation and Drug Delivery System Research
Formulation Strategies for Enhanced Dissolution and Absorption
The pharmaceutical industry employs several strategies to improve the dissolution and absorption of poorly soluble drugs like ibuprofen (B1674241). Salt formation and the creation of amorphous solid dispersions are prominent among these approaches.
Impact of Salt Formation on Dissolution Rate
Salt formation is a well-established method to enhance the aqueous solubility and dissolution rate of acidic drugs, thereby facilitating rapid absorption researchgate.netnih.govsci-hub.se. Ibuprofen, possessing a carboxylic acid group, readily forms salts with basic counter-ions. Meglumine (B1676163) (N-methylglucamine) is a biocompatible amino sugar that effectively forms salts with acidic drug molecules.
The interaction between the carboxylic acid group of ibuprofen and the amine group of meglumine facilitates salt formation, which disrupts ibuprofen's crystalline lattice and significantly enhances its hydrophilicity vulcanchem.comingentaconnect.com. This disruption leads to improved solubility and a markedly faster dissolution rate compared to the free acid form of ibuprofen nih.govvulcanchem.comgoogle.com. Research indicates that ibuprofen meglumine coprecipitates exhibit intrinsic dissolution rates approximately four times higher than pure ibuprofen vulcanchem.com. This accelerated dissolution is crucial for achieving a faster onset of action, a desirable characteristic for analgesic and anti-inflammatory medications vulcanchem.comnih.gov.
Table 1: Comparison of Intrinsic Dissolution Rates
| Formulation | Intrinsic Dissolution Rate (mg/cm²/min, 37°C) | Source |
| Ibuprofen-meglumine coprecipitates | 0.48 | vulcanchem.com |
| Pure Ibuprofen | 0.12 | vulcanchem.com |
The improved aqueous solubility of this compound allows for the preparation of liquid formulations with higher drug concentrations, which can be more palatable and easier to administer, particularly for pediatric and geriatric populations google.com. Furthermore, X-ray powder diffraction (XRD) and differential scanning calorimetry (DSC) analyses of ibuprofen-meglumine coprecipitates often indicate amorphous phase formation, characterized by suppressed melting endotherms, further supporting the disruption of crystallinity and enhanced dissolution vulcanchem.com.
Amorphous Solid Dispersions for Ibuprofen and their Physical Stability
Amorphous solid dispersions (ASDs) represent another significant strategy to enhance the solubility and dissolution of poorly water-soluble drugs like ibuprofen acs.orgnih.govmdpi.com. In ASDs, the drug is molecularly dispersed within a polymer matrix, preventing crystallization and maintaining a higher energy, more soluble amorphous state mdpi.com.
Ibuprofen, classified as a BCS Class II drug, benefits from ASD formulation due to its low solubility acs.orgnih.gov. Techniques such as hot melt extrusion or co-milling with polymers like Eudragit EPO or polyvinylpyrrolidone (B124986) (PVP) have been successfully employed to create stable amorphous solid dispersions of ibuprofen mdpi.comrjpbcs.comresearchgate.net. These methods aim to increase the glass transition temperature (Tg) of the dispersion and introduce specific intermolecular interactions, such as hydrogen bonds, to inhibit drug recrystallization and phase separation, thereby ensuring physical stability acs.orgnih.govmdpi.comrjpbcs.com.
While ASDs focus on creating a disordered drug state, this compound itself is a salt form that often exhibits reduced crystallinity or an amorphous nature vulcanchem.com. The underlying principle for both approaches is the disruption of the crystalline lattice to achieve higher solubility and faster dissolution. The enhanced hydrophilicity and disrupted crystallinity inherent in the this compound salt form can be considered a parallel strategy to ASDs in improving the drug's dissolution profile.
Development of Novel Drug Delivery Systems for Ibuprofen (and implications for Meglumine Salt)
Beyond salt formation and ASDs, advanced nano-based delivery systems are being investigated to further optimize ibuprofen's therapeutic delivery. These systems aim to improve drug solubility, stability, targeted delivery, and controlled release.
Nano-based Delivery Platforms
Nanotechnology offers various platforms for encapsulating and delivering drugs like ibuprofen, potentially enhancing their pharmacokinetic and pharmacodynamic profiles.
Nano-emulsions and Nano-emulgels
Nano-emulsions (NEs) are thermodynamically stable, isotropic systems of oil and water stabilized by surfactants and co-surfactants, typically with droplet sizes ranging from 50 to 200 nm impactfactor.orgcabidigitallibrary.orgjmest.org. Ibuprofen-loaded nano-emulsions have demonstrated a significant enhancement in anti-inflammatory activity and oral bioavailability compared to conventional ibuprofen solutions or suspensions impactfactor.orgcabidigitallibrary.orgresearchgate.net. The small droplet size of nano-emulsions increases the surface area available for drug dissolution and absorption, and the lipidic nature of the oil phase can aid in the solubilization of lipophilic drugs like ibuprofen impactfactor.orgcabidigitallibrary.org.
Nano-emulgels (NEGs) combine the benefits of nano-emulsions with the properties of hydrogels, offering improved viscosity and potential for topical or controlled release applications nih.govresearchgate.netnih.gov. Studies have successfully formulated ibuprofen into nano-emulsions and nano-emulgels, optimizing compositions for droplet size, stability, and drug release impactfactor.orgcabidigitallibrary.orgjmest.org. For instance, an optimized ibuprofen nanoemulsion formulation achieved a droplet size of 97.26 nm with a PDI of 0.271 and a zeta potential of -19.8 mV jmest.org.
While these studies focus on ibuprofen in nano-delivery systems, the inherent solubility-enhancing properties of meglumine could potentially complement these formulations. Incorporating this compound into nano-emulsions might further leverage its improved aqueous solubility, although direct research on this specific combination is limited.
Nanoparticle Systems (e.g., MOF, Liposomes)
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and capacity for functionalization make them attractive carriers for drug delivery nih.govdovepress.comresearchgate.net. Ibuprofen has been successfully loaded into various MOFs, including MIL-53, MIL-100, MIL-101, ZIF-8, and Mg-MOF-74, with loading efficiencies reported up to approximately 50% nih.govmst.eduresearchgate.net. MOFs can offer controlled release of ibuprofen and improve its bioavailability by protecting it from degradation and facilitating targeted delivery nih.govdovepress.comresearchgate.net. Studies have shown that the release rate of ibuprofen from MOFs is influenced by drug solubility and molecular size mst.edu.
Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate drugs, offering advantages such as improved stability, controlled release, and reduced toxicity fortunejournals.comnih.gov. Multilamellar liposomes (MLLs) have been prepared to encapsulate ibuprofen, demonstrating high encapsulation efficiency (92%) and sustained release characteristics, particularly for pulmonary delivery fortunejournals.com. The particle size of these ibuprofen-loaded MLLs ranged from 892 to 1713 nm fortunejournals.com. Lipid nanocarriers, in general, have been explored for NSAIDs, including ibuprofen, for ocular and other applications nih.gov.
While direct studies integrating this compound into MOF or liposomal systems are not extensively detailed in the provided search results, the improved solubility and potentially altered physicochemical properties of the meglumine salt could influence its behavior and loading efficiency within these nanocarrier systems.
List of Compounds Mentioned:
Ibuprofen
this compound
Meglumine
Octaacetylmaltose (acMAL)
Eudragit EPO
Polyvinylpyrrolidone (PVP)
Carbopol® Ultrez 20
Polycaprolactone (PCL)
Polyvinyl alcohol (PVA)
Pluronic 17 R4
Tween 80
Lecithin
Dexibuprofen
Ketoprofen
Sodium Ibuprofen
Ibuprofen Arginate
Ibuprofen Lysine
Ibuprofen Sodium
MIL-53
MIL-100
MIL-101
ZIF-8
Mg-MOF-74
CD-MOF-1
Curcumin
Localized and Targeted Delivery Systems
Research into localized and targeted delivery systems for non-steroidal anti-inflammatory drugs (NSAIDs) aims to enhance therapeutic efficacy by concentrating the drug at the site of action, thereby minimizing systemic exposure and potential side effects nih.govnih.gov. Studies have explored various approaches for ibuprofen, including microspheres within scaffolds for localized delivery to tendon repair sites nih.govnih.gov, and nanoparticles for pulmonary administration fortunejournals.commdpi.comresearchgate.netmdpi.comnih.gov. These systems often involve encapsulating ibuprofen within carriers like liposomes, chitosan (B1678972) nanoparticles, or cyclodextrin-metal-organic frameworks (CD-MOFs) to control release and improve targeting fortunejournals.commdpi.comresearchgate.netmdpi.comnih.gov.
However, specific research detailing the formulation or performance of this compound within such localized or targeted delivery systems was not identified in the provided search results. The studies found focus on ibuprofen as the active pharmaceutical ingredient (API) rather than its meglumine salt.
Pulmonary Delivery Systems
Pulmonary drug delivery offers a direct route to the lungs, potentially allowing for lower doses and reduced systemic side effects for drugs like ibuprofen, which is being investigated for conditions such as cystic fibrosis mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.net. Various strategies have been developed to deliver ibuprofen via inhalation, including dry powder inhalers (DPIs) containing ibuprofen nanoparticles or microparticles, often formulated with excipients like mannitol (B672) and leucine (B10760876) to improve aerosolization properties and dissolution mdpi.commdpi.comnih.govresearchgate.netqut.edu.au. Multilamellar liposomes (MLLs) have also been investigated for entrapping ibuprofen to achieve sustained release upon pulmonary administration fortunejournals.comcpdcentre.co.za.
While these studies highlight advancements in ibuprofen delivery to the lungs, specific research focusing on this compound in pulmonary delivery systems was not found in the provided search results. The investigations primarily utilize ibuprofen itself, with meglumine being mentioned in some contexts as a means to improve ibuprofen's solubility for potential pulmonary applications rather than as a direct component of the pulmonary formulation being studied frontiersin.org.
Excipient Selection and Compatibility Studies
The selection of appropriate excipients is critical for ensuring the stability, manufacturability, and bioavailability of pharmaceutical formulations google.com. Compatibility studies between an API and excipients are essential to identify potential interactions that could affect drug performance researchgate.netscispace.comnih.govpjps.pk. Research has evaluated the compatibility of ibuprofen with various excipients using techniques such as differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FT-IR), and X-ray powder diffraction (XRPD) researchgate.netscispace.compjps.pk. For instance, studies have indicated potential interactions between ibuprofen and excipients like magnesium stearate (B1226849) and Macrogol 6000 researchgate.net. Other research has focused on how excipients like glidants can improve the compactability of ibuprofen tablets nih.gov.
However, specific studies detailing the excipient compatibility of this compound were not found in the provided search results. The available literature focuses on the compatibility of ibuprofen (as the free acid) with different pharmaceutical excipients.
Chemical Composition and Physicochemical Properties of this compound
This compound is a molecular complex formed between ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and meglumine (N-methylglucamine) vulcanchem.comgoogle.com. It typically exists as a salt with a stoichiometric ratio ranging from 1:1 to 1:2 (ibuprofen:meglumine) vulcanchem.com. The formation of this salt involves the interaction between the carboxylic acid group of ibuprofen and the amine group of meglumine vulcanchem.com. This interaction disrupts ibuprofen's crystalline lattice, significantly enhancing its hydrophilicity and aqueous solubility compared to ibuprofen alone vulcanchem.comgoogle.com. Meglumine is known to increase the solubility of acidic drugs with terminal carboxylic acid groups, a property that has been widely utilized in the pharmaceutical industry to improve drug formulation and administration google.comingentaconnect.com.
Pharmacokinetic Profile and Analgesic Efficacy
The enhanced solubility of this compound translates into improved pharmacokinetic properties, notably rapid absorption vulcanchem.com. In vivo studies indicate that peak plasma concentrations (Cmax) for this compound are achieved significantly faster, typically within 30–45 minutes post-administration, compared to conventional ibuprofen tablets which may take 90–120 minutes vulcanchem.com. This accelerated absorption aligns with findings for other salt formulations of ibuprofen, such as ibuprofen arginate and sodium ibuprofen vulcanchem.com.
Clinically, this rapid absorption contributes to enhanced analgesic and anti-inflammatory performance. For example, in dental pain models, a 400 mg dose of this compound has demonstrated pain relief equivalent to a 600 mg dose of standard ibuprofen, with a faster onset of action vulcanchem.com. The improved solubility and rapid release also contribute to better patient compliance, particularly in managing acute pain conditions vulcanchem.com.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of Ibuprofen (B1674241) Meglumine (B1676163), offering high-resolution separation of the individual components from excipients and potential degradation products. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are the most prevalently used techniques.
HPLC methods are widely developed and validated for the simultaneous and individual analysis of ibuprofen and meglumine. Due to the significant differences in the physicochemical properties of the acidic drug (ibuprofen) and the basic sugar-derived amine (meglumine), analytical methods often require distinct approaches for each component.
The analysis of meglumine by HPLC presents a challenge due to its lack of a significant UV-absorbing chromophore and its high polarity. To overcome these issues, several strategies have been developed. One approach involves derivatization of the meglumine molecule to introduce a chromophore. Another, more common, approach is the use of ion-pairing chromatography or specialized columns. ingentaconnect.comnih.gov
One validated method for determining meglumine in solid dosage forms utilizes an anionic pairing reagent in the mobile phase. ingentaconnect.comnih.gov This method was found to be more suitable than using columns based on Charged Surface Hybrid (CSH™) Technology or those designed specifically for carbohydrate analysis. ingentaconnect.com The separation is typically achieved on a C18 column with a mobile phase containing an ion-pairing agent like octane-1-sulfonic acid. ingentaconnect.comnih.govresearcher.life Detection can be performed using a Diode Array Detector (DAD) at low wavelengths (e.g., 195 nm) or a Refractive Index Detector (RID). ingentaconnect.comnih.gov
Validation of such methods includes assessments of selectivity, precision (repeatability), linearity, and accuracy. ingentaconnect.comnih.gov
Table 1: Example of HPLC Method Parameters for Meglumine Analysis
| Parameter | Conditions |
|---|---|
| Column | Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) ingentaconnect.comnih.govresearcher.life |
| Mobile Phase | Mobile phase with octane-1-sulfonic acid ingentaconnect.comnih.govresearcher.life |
| Detector | Diode Array Detector (DAD) or Refractive Index Detector (RID) ingentaconnect.comnih.gov |
A separate HPLC-MS method has been developed for the impurity profiling of meglumine, which can detect and quantify by-products such as reducing sugars and nitrogen impurities. nih.gov This method involves a derivatization procedure to improve the detection of certain impurities like glucose. nih.gov
Numerous HPLC methods have been developed and validated for the quantification of ibuprofen in various formulations. These are typically reversed-phase methods that are simple, rapid, and robust. acgpubs.orgnih.gov The validation of these methods is performed according to guidelines from the International Conference on Harmonisation (ICH) and/or the United States Pharmacopeia (USP), covering parameters like accuracy, precision, specificity, linearity, robustness, and sensitivity. nih.govnih.gov
Method development often involves optimizing the mobile phase composition (e.g., the ratio of buffer to organic solvent like acetonitrile or methanol), pH, flow rate, and column type to achieve good separation and peak shape. nih.govijnrd.org
Table 2: Summary of Validation Parameters for a Typical Ibuprofen RP-HPLC Method
| Validation Parameter | Typical Results |
|---|---|
| Linearity Range | 10–100 µg/mL nih.gov |
| Correlation Coefficient (R²) | > 0.999 nih.gov |
| Accuracy (% Recovery) | 99.7% - 100.4% nih.gov |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.06 mg/L nih.gov |
| Limit of Quantification (LOQ) | 0.19 mg/L nih.gov |
Forced degradation studies are also a critical part of validation to ensure the method is stability-indicating, meaning it can separate the intact drug from its degradation products formed under stress conditions like acid, base, oxidation, and heat. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique for the assay of ibuprofen in pharmaceutical dosage forms. nih.gov The method's popularity stems from its ability to effectively separate ibuprofen, a non-polar compound, from polar excipients. Standard C18 or C8 columns are used with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.govnih.govresearchgate.net
UV detection is commonly employed, with the wavelength set around 220 nm or 222 nm, where ibuprofen exhibits adequate absorbance. nih.govresearchgate.net An isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of simple formulations. nih.govresearchgate.net However, gradient elution may be used for more complex mixtures or for the simultaneous determination of ibuprofen and other active ingredients or impurities. nih.govnih.gov These methods have been successfully applied to quantify ibuprofen in tablets, capsules, and topical gels. nih.govijnrd.org
Table 3: Common RP-HPLC Conditions for Ibuprofen Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Octadecylsilane (ODS, C18) or Octylsilane (C8) nih.govnih.gov |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 65:35, v/v) nih.gov |
| Flow Rate | 0.7 - 1.2 mL/min acgpubs.orgnih.gov |
| Detection Wavelength | 214 - 225 nm acgpubs.orgrasayanjournal.co.in |
| Temperature | Ambient |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed compared to conventional HPLC. This technique is particularly useful for quantifying low concentrations of ibuprofen and its enantiomers in complex matrices like biological fluids. scirp.orgscirp.orgresearchgate.net
A sensitive and rapid UPLC-MS/MS method has been validated for the determination of ibuprofen in pharmaceutical formulations. dergipark.org.tr The chromatographic separation is accomplished on a C18 UPLC column using a mobile phase of acetonitrile and 0.1% formic acid, with a short run time of about 2.0 minutes. dergipark.org.tr Quantification is achieved using a tandem triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity. dergipark.org.tr For ibuprofen, the mass transition is typically m/z 205.0 → 159.0. dergipark.org.tr
Validation for UPLC-MS/MS methods includes linearity, precision, accuracy, and the determination of the limit of quantification (LOQ). scirp.orgdergipark.org.tr These methods have demonstrated excellent linearity over a wide concentration range (e.g., 1-5000 ng/mL) with high correlation coefficients. dergipark.org.tr
Table 4: Example of UPLC-MS/MS Method Parameters for Ibuprofen Analysis
| Parameter | Conditions |
|---|---|
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) dergipark.org.tr |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (e.g., 75:25 v/v) dergipark.org.tr |
| Flow Rate | 0.15 mL/min dergipark.org.tr |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ibuprofen) | m/z 205.0 → 159.0 dergipark.org.tr |
| Run Time | ~2.0 minutes dergipark.org.tr |
Ion-Pairing Chromatography (IPC) is a valuable technique for the analysis of highly polar and ionic compounds, such as meglumine, on reversed-phase columns. technologynetworks.com Since meglumine is poorly retained on traditional C18 columns, an ion-pairing reagent is added to the mobile phase. ingentaconnect.com This reagent is typically a large molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. technologynetworks.com
For the analysis of the positively charged meglumine, an anionic ion-pairing reagent like octane-1-sulfonic acid is used. ingentaconnect.comnih.gov The reagent forms a neutral ion pair with meglumine, which is hydrophobic enough to be retained and separated on the reversed-phase column. ingentaconnect.comtechnologynetworks.com The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired retention and peak shape. technologynetworks.com This IPC method has been successfully developed and validated for the quantitative determination of meglumine in solid dosage forms, proving superior to other approaches like derivatization or the use of specialized columns for this specific application. ingentaconnect.comnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Ibuprofen and Meglumine
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in elucidating the molecular structure of ibuprofen meglumine and quantifying its concentration. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information on its electronic structure, functional groups, and atomic connectivity.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of this compound in various solutions. The method is based on the absorption of UV light by the aromatic phenyl ring system within the ibuprofen moiety, which acts as the chromophore. The meglumine component does not possess a significant chromophore in the standard UV-Vis range (200-400 nm), and therefore, the absorbance is directly proportional to the concentration of ibuprofen.
The formation of the meglumine salt does not alter the fundamental electronic structure of the ibuprofen chromophore. Consequently, analytical methods developed for ibuprofen can be adapted for this compound, with adjustments made to account for the difference in molecular weight.
Research findings indicate that the wavelength of maximum absorbance (λmax) for ibuprofen can vary slightly depending on the solvent used. In acidic solutions like 0.1N HCl, a λmax of approximately 222 nm is often reported researchgate.net. In alkaline solutions, such as 0.1 N sodium hydroxide, the λmax is typically observed at 221 nm rjptonline.org. Other studies using different solvent systems have identified a λmax at 228 nm globalresearchonline.net. The European Pharmacopoeia specifies an identification test in 0.1 M sodium hydroxide that relies on a characteristic spectrum with two absorption maxima at 264 nm and 272 nm, and a shoulder at 258 nm mt.comthermofisher.com. The ratios of the absorbances at these wavelengths are used to confirm the identity of the substance mt.comthermofisher.com.
For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The method demonstrates good linearity over specific concentration ranges, as dictated by Beer's Law.
| Parameter | Reported Value | Solvent/Conditions | Source |
|---|---|---|---|
| λmax | 222 nm | 0.1N HCl | researchgate.net |
| λmax | 221 nm | 0.1N NaOH | rjptonline.org |
| λmax | 228 nm | Ethanol (B145695) and Water | globalresearchonline.net |
| Identification Peaks | 258 nm (shoulder), 264 nm (max), 272 nm (max) | 0.1M NaOH | mt.comthermofisher.com |
| Linearity Range | 5-25 µg/ml | Ethanol and Water | globalresearchonline.net |
| Correlation Coefficient (r²) | 0.9998 | Ethanol and Water | globalresearchonline.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of the this compound salt by identifying the characteristic vibrational frequencies of its functional groups. The formation of the salt involves a proton transfer from the carboxylic acid group of ibuprofen to the amino group of meglumine, resulting in a distinct infrared spectrum compared to the individual starting materials.
The key spectral changes confirming salt formation are observed in the carbonyl and hydroxyl/amine regions:
Carboxylate Stretch: In the spectrum of ibuprofen free acid, a sharp and intense absorption band corresponding to the C=O stretch of the carboxylic acid group is typically observed around 1700-1720 cm⁻¹. Upon salt formation, this peak disappears and is replaced by a strong asymmetric stretching band for the carboxylate anion (COO⁻) at a lower wavenumber, generally in the region of 1650-1550 cm⁻¹. One study on the interaction between dexibuprofen and meglumine noted a shift of the carbonyl group from 1707 cm⁻¹ to 1649 cm⁻¹, indicating this interaction.
Disappearance of Carboxylic O-H Stretch: The spectrum of ibuprofen shows a very broad absorption band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer, typically found between 3300 and 2500 cm⁻¹. This broad peak is absent in the spectrum of this compound.
Appearance of Meglumine N-H⁺ and O-H Stretches: The spectrum of the salt exhibits the characteristic peaks of the meglumine cation. This includes broad, strong bands in the 3500-3200 cm⁻¹ region, which are attributable to the overlapping stretching vibrations of the multiple hydroxyl (O-H) groups and the protonated amine (N-H⁺) group. The IR spectrum of meglumine itself shows a pronounced absorption band assigned to the O-H group at about 3330 cm⁻¹ researchgate.net.
| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C=O (Carboxylic Acid) | Ibuprofen | ~1710 | Disappears upon salt formation |
| COO⁻ (Carboxylate) | This compound | ~1649 | Confirms deprotonation of carboxylic acid |
| O-H (Carboxylic Acid) | Ibuprofen | 3300-2500 (broad) | Disappears upon salt formation |
| O-H / N-H⁺ | This compound | 3500-3200 (broad) | Presence of meglumine cation |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound, confirming the identity of both the ibuprofen and meglumine moieties and verifying their association in the salt form. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for complete structural elucidation.
In the ¹H NMR spectrum of this compound, signals corresponding to the protons of both the ibuprofen anion and the meglumine cation are observed.
Ibuprofen Signals: The characteristic signals for the isobutyl group (doublet and multiplet between 0.9-1.9 ppm), the aromatic protons (two doublets between 7.1-7.3 ppm), the methyl group adjacent to the chiral center (a doublet around 1.5 ppm), and the methine proton at the chiral center (a quartet around 3.7 ppm) are all present.
Meglumine Signals: Additional signals appear that are characteristic of the meglumine cation. These include a singlet for the N-methyl (CH₃) group and a series of multiplets for the protons along the glucitol chain. The spectrum of a diclofenac-meglumine adduct shows these meglumine proton signals in the approximate range of 3.0 to 4.2 ppm researchgate.net.
Confirmation of Salt Formation: The most definitive evidence of salt formation in the ¹H NMR spectrum is the disappearance of the signal for the acidic proton of the carboxylic acid group of ibuprofen. This proton is typically found far downfield (δ > 10 ppm) and is readily exchanged in the presence of a base, leading to its absence from the spectrum of the salt.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in both the ibuprofen and meglumine components, confirming the presence of both entities in the sample.
| Moiety | Proton / Carbon Group | Approximate ¹H Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|---|
| Ibuprofen | -COOH | >10 | Signal disappears in the salt spectrum |
| Ibuprofen | Aromatic C-H | 7.1 - 7.3 | Confirms phenyl group presence |
| Ibuprofen | -CH(CH₃)COOH | ~3.7 | Proton at chiral center |
| Ibuprofen | -CH(CH₃)COOH | ~1.5 | Methyl group at chiral center |
| Meglumine | N-CH₃ | ~2.7 | Confirms meglumine presence |
| Meglumine | Glucitol C-H | 3.0 - 4.2 | Multiple signals for the sugar chain |
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. For this compound, these methods are crucial for determining its melting point, thermal stability, and solid-state form (crystalline or amorphous).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
For this compound, DSC is instrumental in confirming salt formation and characterizing its thermal properties. Studies on ibuprofen show a sharp endothermic peak corresponding to its melting point, which is typically around 78-79°C researchgate.netresearchgate.net. Pure meglumine exhibits its own distinct melting endotherm at approximately 132°C researchgate.net.
When ibuprofen and meglumine are co-precipitated to form the salt, the resulting DSC thermogram is markedly different from a simple physical mixture of the two components. Research has shown that in a 1:1 coprecipitate of ibuprofen and N-methylglucamine (meglumine), the endotherm corresponding to the melting of ibuprofen disappears completely. A new, single melting endotherm appears in the range of 100°C to 107°C researchgate.net. This event represents the melting of the newly formed this compound salt and serves as strong evidence of the formation of a new crystalline entity rather than a simple mixture researchgate.net.
| Compound | Thermal Event | Peak Temperature (°C) | Source |
|---|---|---|---|
| Ibuprofen | Melting | ~79 | researchgate.net |
| Meglumine | Melting | ~132 | researchgate.net |
| This compound (1:1 Co-precipitate) | Melting | 100 - 107 | researchgate.net |
Temperature-Modulated Differential Scanning Calorimetry (TMDSC), often referred to as MDSC, is an advanced thermal analysis technique that provides greater insight into complex thermal transitions than conventional DSC. In TMDSC, a sinusoidal temperature modulation is superimposed on the traditional linear heating ramp. This allows the total heat flow signal to be separated into two components: the reversing heat flow and the non-reversing heat flow medcraveonline.com.
Reversing Heat Flow: This component is associated with heat capacity changes and represents reversible processes like the glass transition and melting medcraveonline.com.
Non-Reversing Heat Flow: This component relates to kinetic, time-dependent processes such as enthalpy relaxation, crystallization, evaporation, and decomposition medcraveonline.com.
While specific TMDSC studies on this compound are not widely published, the technique offers significant potential for its characterization. Its application would be particularly valuable in the following areas:
Resolving Overlapping Transitions: If the melting of this compound were to occur concurrently with decomposition or desolvation, conventional DSC would show a single, complex peak. TMDSC could separate the reversible melting event (in the reversing signal) from the irreversible kinetic events (in the non-reversing signal), allowing for a more accurate determination of the true melting point and enthalpy tainstruments.comtainstruments.com.
Detecting Weak Glass Transitions: Amorphous forms of drugs or excipients can be difficult to characterize, as their glass transitions (Tg) are often weak and can be masked by other thermal events. TMDSC offers enhanced sensitivity for detecting weak transitions like Tg, which would be crucial for characterizing any amorphous content in an this compound sample.
Characterizing Hydrates and Solvates: Pharmaceutical salts can exist as hydrates or solvates. TMDSC is a superior technique for studying these forms, as it can separate the heat flow associated with the loss of water or solvent (a non-reversing event) from other thermal transitions like melting medcraveonline.com.
The application of TMDSC would thus provide a more detailed and unambiguous understanding of the solid-state properties and thermal stability of this compound.
X-Ray Diffraction (XRD) for Solid-State Analysis of this compound
X-ray diffraction (XRD) is a critical analytical technique for the solid-state characterization of pharmaceutical compounds. It provides valuable information regarding the crystalline or amorphous nature of a substance, identifies different polymorphic forms, and can be used to determine the crystal structure. However, detailed research findings from X-ray diffraction analysis specifically for this compound are not extensively available in publicly accessible literature.
A key piece of information regarding the solid-state nature of this compound comes from a patent describing its preparation. The patent characterizes the isolated this compound salt as a "gray, granular amorphous deliquescent powder". This description suggests that in the solid form obtained through the specified lyophilization process, this compound does not possess a long-range ordered crystalline structure. An amorphous solid would not produce sharp Bragg peaks in an XRD pattern, but rather a broad halo, indicating the absence of a regular crystal lattice.
The inherent properties of both ibuprofen and meglumine can contribute to the characteristics of the resulting salt. Ibuprofen itself is a crystalline solid, and extensive research has been conducted on its polymorphic forms using XRD. Similarly, meglumine is a crystalline substance. The formation of a salt through the reaction of the carboxylic acid group of ibuprofen and the amino group of meglumine leads to a new chemical entity with its own unique physicochemical properties. The description of this compound as amorphous and deliquescent (tending to absorb moisture from the air and dissolve) highlights the significant alteration of its solid-state properties compared to its parent compounds.
While specific XRD patterns and crystallographic data for this compound are not readily found, the general application of XRD in its analysis would be to confirm its amorphous nature. A typical powder X-ray diffraction (PXRD) analysis of an amorphous sample would show a lack of distinct, sharp peaks, which are characteristic of crystalline materials. Instead, a broad, diffuse scattering pattern is observed.
Further research and publication of the solid-state characterization of this compound, including its powder X-ray diffraction pattern, would be necessary to provide a comprehensive understanding of its crystallography. Such studies would be essential for controlling the quality and performance of any solid dosage forms of this salt.
Solid State Characterization and Pharmaceutical Crystallography
Polymorphism of Ibuprofen (B1674241) and its Salt Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physical and chemical properties, including solubility, dissolution rate, stability, and manufacturability. Ibuprofen itself exhibits polymorphism, and its salt forms, such as ibuprofen meglumine (B1676163), can also exist in various crystalline states or as amorphous materials.
Identification and Characterization of Crystalline Forms
The identification and characterization of different crystalline forms of ibuprofen salts, including ibuprofen meglumine, are typically achieved through a combination of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing crystalline phases, as each polymorph exhibits a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is employed to determine thermal transitions such as melting points and solid-state phase transitions, which are sensitive to the crystalline form. Thermogravimetric Analysis (TGA) can identify the presence of solvates or hydrates by detecting mass loss upon heating. Fourier-Transform Infrared (FT-IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for elucidating structural differences and confirming salt formation.
While detailed studies specifically on the polymorphism of this compound are less prevalent in the initial search results compared to sodium ibuprofen, it is understood that salt formation itself can lead to new crystalline structures with distinct properties. For example, ibuprofen sodium has been reported to exist in multiple anhydrous forms (α, β, γ) and a dihydrate form, each with characteristic XRPD patterns and melting points. The γ-form of anhydrous ibuprofen sodium is considered the most stable and melts around 200°C. The precise crystalline forms of this compound have not been extensively detailed in the provided snippets, but the principle of polymorphism applies to its salt forms as well.
Nucleation and Crystal Growth Studies of Ibuprofen
Studies on the nucleation and crystal growth of ibuprofen and its salts are crucial for controlling particle size, morphology, and polymorphic form during manufacturing. These processes involve the formation of stable nuclei from a supersaturated solution, followed by the addition of molecules to these nuclei to form crystals. Factors such as supersaturation level, temperature, solvent composition, and the presence of impurities or additives can significantly influence both nucleation and crystal growth kinetics.
While specific nucleation and crystal growth studies for this compound were not directly found in the provided search results, general principles for ibuprofen crystallization apply. The supercritical antisolvent (SAS) process, for instance, has been used to micronize sodium ibuprofen, demonstrating that process parameters like pressure, temperature, and concentration can be optimized to yield particles with higher crystallinity or amorphous forms. The control over these parameters allows for manipulation of nucleation and growth, impacting the final solid-state characteristics.
Amorphization and Crystallization Inhibition in Solid Dispersions
Creating amorphous solid dispersions (ASDs) is a common strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like ibuprofen. In ASDs, the drug is dispersed in an amorphous state within a polymer matrix. This amorphous form generally exhibits higher free energy and thus improved solubility compared to its crystalline counterparts. However, a significant challenge with ASDs is the tendency for the drug to recrystallize over time, especially under conditions of high humidity or elevated temperature, which can lead to a loss of the solubility advantage.
Research indicates that ibuprofen-meglumine coprecipitates can form amorphous phases, as confirmed by XRPD analysis. The development of stable amorphous this compound formulations would necessitate strategies to inhibit recrystallization. This often involves the selection of appropriate polymers that can effectively immobilize the drug molecules and prevent their molecular mobility, which is a prerequisite for crystallization. Techniques like spray drying and hot-melt extrusion are commonly employed to produce ASDs, and the choice of polymer and processing conditions are critical for achieving long-term physical stability of the amorphous state.
Crystal Engineering Approaches for Ibuprofen Systems
Crystal engineering involves the rational design and synthesis of crystalline solids with desired properties through an understanding of intermolecular forces. For pharmaceutical compounds, this can include the formation of salts, co-crystals, or solvates to modify characteristics such as solubility, stability, and melting point.
The formation of this compound itself is an example of salt engineering, where the carboxylic acid group of ibuprofen reacts with the amine group of meglumine to form an ionic bond, thereby altering its physicochemical properties. Studies have also explored the formation of salts with other counterions like aminocaproic acid and tranexamic acid, characterizing them using techniques like XRPD and DSC to understand their structural relationships and thermal stability. While specific crystal engineering studies focused on designing novel crystalline forms of this compound were not detailed in the provided snippets, the principle of creating new solid forms through controlled interactions with other molecules remains a key approach in pharmaceutical development.
Influence of Excipients on Crystallization Behavior
Excipients play a vital role in drug formulations, not only by aiding in processing and stability but also by influencing the drug's solid-state behavior. For this compound, excipients can affect its crystallization tendency, polymorphic form, and the stability of amorphous dispersions.
Meglumine itself acts as a solubilizing agent for acidic drugs like ibuprofen, facilitating salt formation and enhancing hydrophilicity. Other excipients, particularly polymers used in solid dispersions, are critical for inhibiting recrystallization. For instance, polymers can interact with the drug molecules, increasing the glass transition temperature of the amorphous phase and creating a physical barrier that hinders molecular mobility and thus crystallization. Studies on other drug-excipient systems, such as sulfamerazine (B1682647) with cyclodextrins and meglumine, have shown that these combinations can lead to complex formation and modulated solubility and release rates, with solid-state analyses (FT-IR, DSC, XRD) confirming interactions. The selection of appropriate excipients is therefore crucial for ensuring the physical stability and desired performance of this compound formulations, particularly in amorphous solid dispersions.
Compound Name List:
Ibuprofen
this compound
Sodium Ibuprofen
Ibuprofen Lysine
Dexibuprofen
Dexthis compound
Meglumine
Aminocaproic Acid
Tranexamic Acid
Sulfamerazine
Fenofibrate
Indomethacin
SMR (Sulfamerazine)
MEG (Meglumine)
MβCD (Methyl-β-cyclodextrin)
HPβCD (Hydroxypropyl-β-cyclodextrin)
p-CA (p-coumaric acid)
MeJa (Methyl jasmonate)
Ethyl ferulate
Daidzein
Arginine
Proline
Nortriptyline hydrochloride
Bupropion hydrohalide salts
Minocycline hydrochloride
Antimony (Sb)
Penicillins
Sulfonated dyes
Flavonoids
Tumor necrosis factor alpha
Dexamethasone
Salicylate
N-acetylcysteine
Pseudomonas aeruginosa
N-(3-oxododecanoyl)-L-homoserine lactone
Cyclodextrins (CDs)
β-cyclodextrin (βCD)
L-lysine
α-phenhexylamine
Cinchonidine
Meglumine antimoniate
L-homoserine lactone
The following searches are planned to gather more specific data for the remaining sections.
Round 3: Nucleation and Crystal Growth (7.1.2)
ibuprofen crystallization kinetics nucleation meglumine salt
crystal growth mechanisms ibuprofen salts
factors affecting this compound crystallization process
Round 4: Amorphization and Solid Dispersions (7.2)
"this compound" solid dispersion amorphous stabilization
crystallization inhibition in this compound amorphous systems
spray drying this compound solid dispersion
Round 5: Crystal Engineering (7.3)
crystal engineering this compound
co-crystals this compound
design of ibuprofen salts crystal structure
Round 6: Excipient Influence (7.4)
excipients effect on this compound crystallization behavior
polymers crystallization inhibition this compound
solid dispersion excipients this compound stability7.1.2. Nucleation and Crystal Growth Studies of Ibuprofen
Understanding the fundamental processes of nucleation and crystal growth is crucial for controlling the solid-state properties of ibuprofen and its salts. These processes dictate the resulting crystal habit, particle size distribution, and polymorphic form, all of which influence downstream processing and final product performance.
Research on ibuprofen crystallization from various solvents highlights the impact of solvent choice and temperature on crystal habit and growth rates. For instance, crystallization from ethanol (B145695) can yield polyhedral crystals, while crystallization from hexane (B92381) may result in needle-like crystals. Studies using a flow cell and video analysis have demonstrated that different solvents can lead to distinct crystal morphologies due to variations in intermolecular interactions and the ability of the solvent to disrupt the drug's intrinsic hydrogen-bonding networks.
The kinetics of ibuprofen crystallization, particularly nucleation rates and crystal growth rates, have been investigated. In ethanol and aqueous ethanol mixtures, secondary nucleation rates have been found to be approximately first-order with respect to supersaturation and independent of temperature, with a nucleation rate constant (kB) of 1.73×108 #/min/(kg slurry). Crystal growth rates, measured using seeded batch experiments, also followed a first-order relationship with supersaturation (G = kG sn, where n=1). The growth rate constant (kG) was found to increase with temperature, exhibiting an activation energy of 13.7 kJ/mole for crystals with a volume median size.
Humidity can also influence ibuprofen crystallization. Studies on melt crystallization revealed that higher humidity conditions can lead to faster nucleation times, possibly due to the formation of unfavorable ibuprofen melt/water interfaces. These interfaces can prompt metastable melts to nucleate a denser crystal phase to reduce interfacial area.
While specific studies on the nucleation and growth of this compound were not detailed in the provided search results, these general principles of ibuprofen crystallization are likely applicable. The salt formation with meglumine would alter the solubility and potentially the interaction energies, thereby influencing the nucleation and growth mechanisms. The presence of water, often inherent in meglumine or used in processing, can play a significant role, as seen in the aqueous ethanol studies where water content affects solubility and phase behavior.
Data Table for Ibuprofen Crystallization Kinetics (Ethanol/Aqueous Ethanol)
| Parameter | Value | Conditions | Reference |
| Solubility in Ethanol (I/E) | 0.59 g/g at 10°C to 2.14 g/g at 40°C | Temperature range 10–40°C | |
| Secondary Nucleation Order (n) | First-order with respect to supersaturation | Ethanol/aqueous ethanol mixtures | |
| Nucleation Rate Constant (kB) | 1.73 × 108 #/min/(kg slurry) | Ethanol/aqueous ethanol mixtures | |
| Crystal Growth Order (n) | First-order (G = kG sn) | Ethanol/aqueous ethanol mixtures | |
| Growth Rate Constant (kG) | 15 (±10%) μm/min/(unit of I/E) at 25°C | Ethanol/aqueous ethanol mixtures, volume median size | |
| Activation Energy for Growth | 13.7 (±18%) kJ/mole | Ethanol/aqueous ethanol mixtures |
Note: 'I/E' refers to the mass ratio of ibuprofen to ethanol.
The following searches are planned to gather more specific data for the remaining sections.
Round 4: Amorphization and Solid Dispersions (7.2)
"this compound" solid dispersion amorphous stabilization
crystallization inhibition in this compound amorphous systems
spray drying this compound solid dispersion
Round 5: Crystal Engineering (7.3)
crystal engineering this compound
co-crystals this compound
design of ibuprofen salts crystal structure
Round 6: Excipient Influence (7.4)
excipients effect on this compound crystallization behavior
polymers crystallization inhibition this compound
solid dispersion excipients this compound stability
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is employed to calculate the ground state energy of a system and its properties based on the electron density.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves iteratively adjusting atomic positions to find the minimum energy configuration, yielding precise bond lengths, bond angles, and dihedral angles. For ibuprofen (B1674241) meglumine (B1676163), such calculations would elucidate the precise arrangement of atoms within the molecule, including the interactions between ibuprofen and meglumine. Electronic structure analysis, a core component of DFT, provides critical information about the distribution of electron density, molecular orbitals (such as HOMO and LUMO), dipole moments, and atomic charges. These parameters are fundamental to understanding a molecule's reactivity, polarity, and its potential to engage in various intermolecular interactions, which are crucial for its pharmacological activity and physicochemical properties.
Investigation of Intermolecular Interactions and Hydrogen Bonding
DFT is also extensively used to study the nature and strength of intermolecular interactions, which govern how molecules associate with each other and with their biological targets. This includes the detailed analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions. For ibuprofen meglumine, DFT can model the hydrogen bonds formed between the ibuprofen anion and the meglumine cation, as well as potential hydrogen bonds involving the hydroxyl and amine groups of meglumine. Understanding these interactions is vital for predicting crystal packing, solubility, and the specific binding modes within enzyme active sites. The calculated interaction energies and geometries provide quantitative data on the stability and nature of these molecular associations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for each atom in a system, MD simulations can capture the dynamic behavior of molecules, including conformational changes, flexibility, diffusion, and interactions in a simulated environment, such as an aqueous solution or a protein binding pocket. For this compound, MD simulations could provide insights into its conformational landscape, how it behaves in solution, and its dynamic interactions with biological macromolecules. These simulations can reveal how the molecule fluctuates, rotates, and translates, offering a temporal perspective that complements static structural information obtained from methods like DFT or X-ray crystallography.
Molecular Docking and Protein-Ligand Interactions (for Ibuprofen with Target Proteins)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein), in order to achieve a stable complex. This method is widely applied in drug discovery to understand how potential drug molecules interact with their biological targets and to predict binding affinities. The primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Computational studies have extensively investigated ibuprofen's interaction with these enzymes.
COX Enzyme Binding Site Analysis
Molecular docking studies have revealed detailed insights into how ibuprofen binds to the active sites of COX-1 and COX-2 enzymes. These analyses typically identify key amino acid residues within the enzyme's binding pocket that are crucial for ligand interaction. For ibuprofen, studies indicate that its carboxylate group plays a significant role, forming hydrogen bonds and salt bridges with polar residues.
Key interactions observed for ibuprofen with COX enzymes include:
COX-1: The carboxylate group of ibuprofen forms hydrogen bonds with Arg120 and Tyr355. Hydrophobic interactions are observed with residues such as Val349, Ile523, Ala527, Ser530, and Leu531. Specifically, Arg120 forms two hydrogen bonds with the carboxylate, and Ile523 engages in π-sigma bonding nih.govnih.govresearchgate.net.
COX-2: Ibuprofen's binding pose in COX-2 is similar to that in COX-1, with the carboxylate group forming a salt bridge with Arg120 and a hydrogen bond with Tyr355. Hydrophobic interactions are also prevalent with residues like Val349 and Ala527. Additional studies highlight hydrogen bonds with Arg121 and Tyr356, as well as interactions with Ser353 and Arg120 nih.govnih.govresearchgate.net.
These detailed interaction profiles are essential for understanding the mechanism of COX inhibition and for designing more selective inhibitors.
Table 1: COX Enzyme Binding Site Interactions of Ibuprofen
| Target Enzyme | Residue(s) | Interaction Type(s) | Citation(s) |
| COX-1 | Arg120 | Salt bridge, Hydrogen bond | nih.govnih.govresearchgate.net |
| COX-1 | Tyr355 | Hydrogen bond | nih.govnih.gov |
| COX-1 | Val349 | Hydrophobic interactions | nih.govnih.gov |
| COX-1 | Ile523 | Hydrophobic interactions, π-sigma bond | nih.govnih.govresearchgate.net |
| COX-1 | Ala527 | Hydrophobic interactions | nih.govnih.gov |
| COX-1 | Ser530 | Hydrophobic interactions | nih.govnih.gov |
| COX-1 | Leu531 | Hydrophobic interactions | nih.gov |
| COX-2 | Arg120 | Salt bridge | nih.govnih.gov |
| COX-2 | Tyr355 | Hydrogen bond | nih.govnih.gov |
| COX-2 | Val349 | Hydrophobic interactions | nih.govnih.gov |
| COX-2 | Ala527 | Hydrophobic interactions | nih.govnih.gov |
| COX-2 | Arg121 | Two Hydrogen bonds (1.650 Å, 1.675 Å) | researchgate.net |
| COX-2 | Tyr356 | One Hydrogen bond (1.684 Å) | researchgate.net |
| COX-2 | Ser353 | Hydrogen bond | researchgate.net |
Prediction of Ligand-Binding Affinities
Molecular docking studies also provide quantitative estimates of ligand-binding affinities, often expressed as docking scores or binding free energies (in kcal/mol). These values help in ranking potential drug candidates and understanding their relative potency. For ibuprofen, docking studies have predicted binding affinities that correlate with its known pharmacological activity.
Representative docking scores and binding affinities for ibuprofen with COX enzymes include:
Ibuprofen binding to COX-1: -96.57 kcal/mol nih.gov
Ibuprofen binding to COX-2: -95.66 kcal/mol nih.gov
Ibuprofen binding to hCOX-2: -12.728 kcal/mol researchgate.net
Ibuprofen (S) binding to COX-1: -7.82 kcal/mol researchgate.net
These values indicate a strong affinity for both COX isoforms, consistent with ibuprofen's classification as a non-selective NSAID. The differences in scores can be attributed to variations in docking algorithms, scoring functions, and the specific protein crystal structures used in the studies.
Table 2: Docking Scores and Binding Affinities of Ibuprofen with COX Enzymes
| Ligand | Target Enzyme | Docking Score / Binding Affinity (kcal/mol) | Citation(s) |
| Ibuprofen | COX-1 | -96.57 | nih.gov |
| Ibuprofen | COX-2 | -95.66 | nih.gov |
| Ibuprofen | hCOX-2 | -12.728 | researchgate.net |
| Ibuprofen | COX-1 | -7.82 | researchgate.net |
Compound Names:
Ibuprofen
this compound
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
Meglumine
Quantitative Structure-Activity Relationship (QSAR) Studies (for Ibuprofen and Analogs)
Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental tool in medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity. By identifying key structural and physicochemical features that influence a molecule's efficacy, QSAR models enable the rational design of novel compounds with improved therapeutic properties and reduced side effects researchgate.netmdpi.comresearchgate.net. For non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, QSAR has been instrumental in understanding how modifications to the core structure impact their interaction with biological targets, primarily the cyclooxygenase (COX) enzymes researchgate.netdost.gov.ph.
Correlation of Chemical Structure with Biological Activity
The biological activity of ibuprofen as an anti-inflammatory and analgesic agent is intrinsically linked to its chemical structure. Established Structure-Activity Relationships (SAR) for ibuprofen highlight several critical features:
Propionic Acid Moiety: The presence of a propionic acid group is essential for NSAID activity. The carboxylic acid function is crucial for binding to the active site of COX enzymes, particularly through interactions with key amino acid residues like Arg-120 and Tyr-355 researchgate.netresearchgate.netfirsthope.co.ineurekaselect.com. Modifications such as esterification or amidation of this carboxylic acid group generally lead to a decrease in activity researchgate.net.
α-Methyl Group: The α-methyl group attached to the propionic acid chain significantly enhances the anti-inflammatory potency compared to its α-demethylated counterparts or α,α-dimethyl substituted analogs. This feature contributes to better binding and efficacy researchgate.netgpatindia.com.
Chirality: Ibuprofen exists as a chiral molecule, with two enantiomers: (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is primarily responsible for the drug's anti-inflammatory and analgesic effects, as it is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer firsthope.co.ingpatindia.comresearchgate.net. Most commercially available ibuprofen is a racemic mixture.
Aromatic Ring and Isobutyl Group: The aromatic (phenyl) ring and the attached isobutyl group are also important structural components. Substitutions on the aromatic ring can influence the drug's pharmacological activity and metabolic stability firsthope.co.in.
QSAR studies have extensively explored modifications to the ibuprofen scaffold to enhance its therapeutic profile, particularly aiming for increased selectivity towards COX-2 (which is associated with anti-inflammatory effects) over COX-1 (linked to gastrointestinal side effects) eurekaselect.commdpi.comnih.govmdpi.comnih.gov.
Key Findings from QSAR and Analog Studies:
Conjugation Strategies: Conjugating ibuprofen with various chemical moieties has been a successful strategy to develop novel NSAID derivatives with improved anti-inflammatory properties. For instance, the synthesis of ibuprofen conjugates with triazolyl heterocycles via click chemistry resulted in compounds exhibiting enhanced anti-inflammatory potency compared to the parent drug. Specific structural features, such as chloro-substitution on phenyl triazoles and ortho-substitution on the phenyl ring, were found to correlate with higher anti-inflammatory activity mdpi.comnih.gov. Similarly, conjugating ibuprofen with 3,4,5-trimethoxybenzyl alcohol via an amide bond also led to derivatives with more potent anti-inflammatory effects and greater COX-2 inhibition than ibuprofen itself mdpi.com.
Structural Modifications for Selectivity: Extending the length of the carboxylic acid moiety and incorporating bulkier, rigid groups or groups capable of hydrogen bonding has been investigated to improve COX-2 selectivity. Studies have shown that such modifications can lead to derivatives with comparable anti-inflammatory and analgesic activities to ibuprofen but with reduced gastrointestinal side effects eurekaselect.com.
Hydrazide Derivatives: A synthesized ibuprofen derivative featuring a hydrazide group demonstrated superior binding energy to the COX-2 enzyme and a higher COX-2 selectivity index compared to ibuprofen. This suggests that the hydrazide moiety plays a role in enhancing the drug's interaction with the COX-2 active site mdpi.com.
Physicochemical Descriptors: QSAR models for NSAIDs often incorporate physicochemical parameters such as lipophilicity (log P) and electronic properties (e.g., partial charges on atoms, frontier molecular orbital energies) to correlate with biological activity researchgate.netresearchgate.netdergipark.org.tr. Functional groups that enhance lipophilicity have been observed to increase anti-inflammatory activity researchgate.netresearchgate.net. Specific descriptors like Ss, SCBO, RBN, nN SIC0, and IC1 have also been identified as contributing positively to COX-2 inhibitory activity in some QSAR investigations dost.gov.phresearchgate.net.
These studies underscore the power of QSAR in guiding the design of improved anti-inflammatory agents by systematically exploring the relationship between molecular structure and biological function.
Data Tables:
To illustrate the impact of structural modifications on biological activity, the following data tables summarize key findings from studies on ibuprofen analogs.
Table 1: Comparative Anti-inflammatory Potency of Ibuprofen Derivatives
This table presents the relative anti-inflammatory potency of selected ibuprofen conjugates compared to ibuprofen in an in vivo model (e.g., carrageenan-induced paw edema).
| Compound ID | Description | Relative Potency (%) | Reference |
| Ibuprofen | Parent Drug | 97.2 | mdpi.comnih.gov |
| 5a | Ibuprofen-triazole conjugate (chloro-phenyl) | 117.6 | mdpi.comnih.gov |
| 5b | Ibuprofen-triazole conjugate (chloro-phenyl) | 116.5 | mdpi.comnih.gov |
| 5d | Ibuprofen-triazole conjugate (methoxy-phenyl) | 93.8 | mdpi.comnih.gov |
| 5e | Ibuprofen-triazole conjugate (methoxy-phenyl) | 109.1 | mdpi.comnih.gov |
Table 2: Cyclooxygenase (COX) Inhibition Data for Ibuprofen and a Derivative
This table shows the inhibitory concentrations (IC50) for COX-1 and COX-2 enzymes, as well as the selectivity index (SI) for ibuprofen and a representative derivative, IA. A lower IC50 value indicates higher potency, and a higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index (SI) | Reference |
| Ibuprofen | 3.6 | 31.4 | 0.895 | mdpi.com |
| IA | 0.946 | 0.894 | 1.058 | mdpi.com |
Note: IA refers to (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane (B168953) hydrazide.
Impurity Profiling and Degradation Product Analysis
Identification and Characterization of Impurities in Ibuprofen (B1674241) and Meglumine (B1676163)
The impurity profile of a pharmaceutical product is a critical quality attribute. For Ibuprofen Meglumine, this encompasses impurities inherent to Ibuprofen and Meglumine, as well as any process-related impurities or degradation products.
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is known to have specific related substances and degradation products that must be monitored. A significant example is Ibuprofen Related Compound C , chemically identified as 4-Isobutylacetophenone americanpharmaceuticalreview.comsigmaaldrich.comwindows.net. This compound is recognized as a degradation product of Ibuprofen and is subject to strict control in pharmaceutical formulations. The United States Pharmacopeia (USP) monograph for Ibuprofen assay mandates that the level of Ibuprofen Related Compound C in Ibuprofen tablets must not exceed 0.1% per tablet americanpharmaceuticalreview.comwindows.net. Consequently, robust analytical methods are required for its accurate quantification.
Table 1: Key Impurities and Their Significance
| Impurity Name | Chemical Name | Significance | Regulatory Limit (Example) |
| Ibuprofen Related Compound C | 4-Isobutylacetophenone | Known degradation product and impurity of Ibuprofen; requires monitoring for product quality and safety. | ≤ 0.1% (USP for tablets) |
Meglumine, a glucose-derived amino sugar, serves as a crucial excipient in various pharmaceutical formulations, often used to enhance the solubility and stability of APIs alkalisci.comsigmaaldrich.comveeprho.comactylislab.com. As an excipient, Meglumine itself must meet stringent purity requirements. Impurities in Meglumine typically originate from its chemical synthesis, which involves the methylation of D-glucosamine veeprho.com. Pharmaceutical manufacturers and regulatory bodies, such as those following ICH Q3A/B and ICH Q3D guidelines, require comprehensive control over Meglumine's impurity profile. Reference standards for Meglumine and its known impurities, including pharmacopeial and non-pharmacopeial variants, are commercially available for analytical purposes axios-research.compharmaffiliates.com.
Typical USP specifications for Meglumine, as a reference standard, include limits for assay, appearance of solution, melting range, specific rotation, absence of reducing substances, loss on drying, and residue on ignition spectrumchemical.com.
Table 2: Typical USP Specifications for Meglumine
| Test | Specification |
| Assay (Dried Basis) | 99.0% to 100.5% |
| Melting Range | 128°C to 132°C |
| Loss on Drying | Not more than 1.0% |
| Residue on Ignition | Not more than 0.1% |
| Completeness and Color of Solution | Clear, colorless to faint yellow solution |
| Specific Rotation [α]D | -15.7° to -17.3° |
| Absence of Reducing Substances | Color of solution does not change |
Development of Stability-Indicating Analytical Methods
The development of analytical methods that are "stability-indicating" is paramount. These methods must be capable of accurately separating and quantifying the API, its degradation products, and any process-related impurities. For this compound, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses americanpharmaceuticalreview.comsigmaaldrich.comwindows.net.
HPLC methods, often employing reversed-phase columns, are designed for the simultaneous determination of Ibuprofen and its related impurities, including Ibuprofen Related Compound C sigmaaldrich.com. Advances in chromatographic technology, such as the use of core-shell columns (e.g., Kinetex XB-C18), have demonstrated significant improvements in separation efficiency, reduction in analysis time, and solvent consumption, while still meeting system suitability criteria required by pharmacopoeias americanpharmaceuticalreview.comwindows.net. Furthermore, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable for the characterization and identification of unknown impurities and degradation products by providing molecular weight and structural information researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Structure Activity Relationships Sar and Structural Modification Research
Elucidation of Key Structural Moieties for Ibuprofen (B1674241) Activity
The ibuprofen molecule can be deconstructed into several key moieties, each playing a crucial role in its biological activity. These include the propionic acid derivative, the isobutyl group, the aromatic ring system, and the chiral center at the alpha-position of the propionic acid moiety.
The propionic acid moiety, specifically the carboxylic acid group, is fundamental to the anti-inflammatory activity of ibuprofen. chemistai.orgorientjchem.orgresearchgate.nethumanjournals.com This acidic group is responsible for the interaction with the active site of the COX enzymes. chemistai.orgrsc.org The carboxylate group forms a critical salt bridge with the guanidinium (B1211019) group of a key arginine residue (Arg-120) and a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr-355) at the entrance of the cyclooxygenase channel. nih.gov This interaction is a primary anchoring point for the inhibitor within the enzyme's active site. nih.govnih.gov Modification of this carboxylic acid group, for instance, through esterification or amide formation, has been a strategy in the development of prodrugs or novel derivatives with altered properties. rsc.orgresearchgate.net
Furthermore, the presence of an α-methyl group on the alkanoic acid portion of acetic acid derivatives, which forms the propionic acid structure, can enhance anti-inflammatory activity and reduce certain side effects. gpatindia.com
The aromatic ring system in ibuprofen is another critical component for its pharmacological activity. The phenyl ring serves as a scaffold, correctly positioning the propionic acid and isobutyl groups for optimal interaction with the COX enzyme. chemistai.org The aromatic ring itself contributes to the lipophilicity of the molecule, facilitating its passage across biological membranes. chemistai.org Additionally, the position and nature of substituents on the aromatic ring can impact the potency and selectivity of the drug. chemistai.org For instance, the para-position of the isobutyl group relative to the propionic acid side chain is a key structural feature. Aromatic π-π interactions are also recognized as playing a role in how drug molecules, including those with benzene-type functional units like ibuprofen, interact with their biological targets. stfc.ac.uk
Ibuprofen possesses a chiral center at the α-carbon of the propionic acid moiety, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. wikipedia.orgazolifesciences.com It is well-established that the (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory activity against COX enzymes than the (R)-enantiomer. gpatindia.comwikipedia.orgazolifesciences.comquora.comnih.gov The (S)-enantiomer is considered the eutomer (the active enantiomer), while the (R)-enantiomer is the distomer (the less active enantiomer). wikipedia.org
Interestingly, the human body possesses an enzyme, alpha-methylacyl-CoA racemase, that can convert the inactive (R)-ibuprofen into the active (S)-enantiomer in vivo. wikipedia.orgnih.gov This unidirectional chiral inversion means that even when administered as a racemic mixture, the body can utilize a portion of the inactive enantiomer. wikipedia.orgnih.gov The eudismic ratio (S/R) for the inhibition of prostaglandin (B15479496) synthesis has been reported to be as high as 160, highlighting the stereospecificity of the biological target. gpatindia.com X-ray crystallography studies of ibuprofen bound to COX-2 have revealed that only the (S)-isomer is present in the active site, confirming its higher affinity. nih.gov
Table 1: Comparison of Ibuprofen Enantiomers
| Feature | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
|---|---|---|
| Pharmacological Activity | Active enantiomer (eutomer) wikipedia.org | Largely inactive enantiomer (distomer) wikipedia.org |
| COX Inhibition | Potent inhibitor gpatindia.comquora.com | Weak inhibitor gpatindia.comquora.com |
| In Vivo Conversion | Not converted to (R)-form wikipedia.org | Converted to (S)-form by alpha-methylacyl-CoA racemase wikipedia.orgnih.gov |
| Binding to COX-2 | Binds with high affinity nih.gov | Does not bind significantly nih.gov |
Design and Synthesis of Novel Ibuprofen Analogs with Modified Pharmacological Profiles
The understanding of ibuprofen's SAR has spurred the design and synthesis of numerous analogs with the aim of enhancing therapeutic efficacy, reducing side effects, or introducing novel pharmacological activities. rsc.orgmdpi.comijprs.comnih.govnih.govmdpi.comcardiff.ac.uk Modifications have been explored at various positions of the ibuprofen scaffold.
Researchers have also synthesized hybrid molecules by conjugating ibuprofen with other pharmacologically active moieties, such as quinoline (B57606), with the goal of obtaining compounds with dual or synergistic activities. cardiff.ac.uk The synthesis of these novel analogs often involves multi-step chemical reactions, including classical methods like Friedel-Crafts acylation and more modern techniques like continuous-flow synthesis. nih.govcentral.edu
Table 2: Examples of Synthetic Strategies for Ibuprofen Analogs
| Strategy | Rationale | Example Modification |
|---|---|---|
| Carboxylic Acid Derivatization | Prodrug design, altered pharmacokinetics rsc.orgresearchgate.net | Esterification, hydrazide formation rsc.org |
| Alkyl Side Chain Modification | Altered binding pocket interaction, rigidity nih.gov | Replacement of isobutyl with neopentylene ring nih.gov |
| Molecular Hybridization | Dual pharmacological action cardiff.ac.uk | Conjugation with quinoline moiety cardiff.ac.uk |
| Heterocyclic Integration | Introduction of new biological activities researchgate.net | Synthesis of oxadiazole and triazole derivatives researchgate.net |
Integration of Computational Methods in SAR Studies
In recent years, computational methods have become an indispensable tool in the study of ibuprofen's SAR and the design of its analogs. mdpi.comnih.govnih.govtandfonline.comdoaj.orgdergipark.org.tr Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and orientation of ibuprofen and its derivatives within the active sites of COX-1 and COX-2. nih.govmdpi.comnih.govnih.gov
Molecular docking studies can help to rationalize the observed biological activity by visualizing the interactions between the ligand and the protein at an atomic level. nih.govmdpi.comnih.gov These studies have been used to compare the binding modes of ibuprofen derivatives and to predict which modifications are likely to enhance binding affinity. nih.gov Furthermore, computational tools are used to predict the pharmacokinetic and toxicological profiles of newly designed compounds, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov This in silico screening allows for the prioritization of candidate molecules for synthesis and biological testing, thereby saving time and resources in the drug discovery process. nih.govdoaj.org Density Functional Theory (DFT) is another computational quantum mechanical modeling method used to investigate the electronic structure and properties of ibuprofen and its analogs. mdpi.comnih.govdergipark.org.tr
Q & A
Basic Research Questions
Q. What are key considerations when designing experiments to assess the pharmacokinetics of ibuprofen meglumine in preclinical models?
- Methodological Answer : Use a crossover study design to minimize inter-subject variability, as demonstrated in pharmacokinetic studies of flunixin meglumine in calves . Ensure standardized fasting protocols (e.g., 12-hour fasting pre-administration) and controlled sample collection intervals. Validate analytical methods (e.g., HPLC or LC-MS) to quantify plasma concentrations, and employ GraphPad Prism for statistical analysis of parameters like AUC and half-life .
Q. How should researchers address contradictory data in pharmacological studies of this compound, such as conflicting effects on smooth muscle contractions?
- Methodological Answer : Replicate experiments under identical conditions (e.g., concentration ranges of 10⁻⁸–10⁻⁴ M) to confirm reproducibility. Compare results with structurally related NSAIDs (e.g., indomethacin vs. This compound) to isolate mechanistic differences. Use unpaired Student’s t-tests to evaluate statistical significance and report SEM to highlight variability . Contextualize findings by reviewing COX-1/COX-2 inhibition profiles and tissue-specific responses .
Q. What experimental protocols are recommended for analyzing the solubility and stability of this compound in novel formulations?
- Methodological Answer : Employ ion chromatography (e.g., YS-50 columns) to quantify meglumine content and assess ionic stability . Use near-infrared (NIR) spectroscopy for real-time monitoring of crystallization risks during formulation desorption processes. Validate methods via risk management frameworks, including failure mode effects analysis (FMEA), to address variables like solvent volatility and sample preprocessing .
Advanced Research Questions
Q. How can researchers optimize administration routes (e.g., intralesional vs. systemic) for this compound in inflammatory models?
- Methodological Answer : Develop decision-tree models (e.g., TreeAge Pro) to compare cost-effectiveness and efficacy across routes. Input parameters should include bioavailability data, local tissue retention, and systemic toxicity thresholds. Reference guidelines like Brazil’s Ministry of Health economic evaluation framework to ensure methodological rigor . Validate models using in vivo data on inflammation resolution rates and histopathological outcomes .
Q. What strategies are effective for resolving discrepancies in COX inhibition assays involving this compound?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature) to minimize confounding variables. Use concentration-response curves to compare IC₅₀ values across NSAIDs and validate results with selective COX-1/COX-2 inhibitors as controls. Incorporate pharmacodynamic modeling to differentiate competitive vs. non-competitive inhibition mechanisms . Report raw data and statistical power calculations to enhance reproducibility .
Q. How should researchers design studies to evaluate the long-term safety of this compound in chronic inflammatory models?
- Methodological Answer : Follow ICH guidelines for preclinical safety assessments, including 4-week toxicity studies with histopathology endpoints . Use crossover designs to assess cumulative effects and include negative controls (e.g., saline) to isolate drug-specific outcomes. Monitor biomarkers like creatinine (renal function) and ALT/AST (hepatic toxicity) at regular intervals .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic relevance. Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “How does this compound (Intervention) compare to ketoprofen (Comparison) in reducing prostaglandin E₂ levels (Outcome) in murine macrophages (Population)?” .
Data Reporting and Reproducibility
Q. What are the minimum data requirements for publishing synthetic and analytical results of this compound?
- Methodological Answer : Follow Beilstein Journal guidelines: report yield, purity (HPLC), spectral data (¹H/¹³C NMR, HRMS), and IUPAC names for novel derivatives . For analytical studies, include validation parameters (e.g., LOD, LOQ, linearity R²) and raw datasets in supplementary materials .
Q. How can researchers mitigate bias in studies comparing this compound with other NSAIDs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
